REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[K+].[K+].[CH3:7]I.[N+](C1C=CC=CC=1S([NH:21][C:22]1[CH:23]=[C:24]([S:28]([OH:31])(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1)(=O)=O)([O-])=O.[C:32](=[O:35])([O-])[O-].[Cs+].[Cs+].[C:38]1(S)C=CC=C[CH:39]=1.[CH3:45][N:46]([CH:48]=O)C>>[CH3:7][N:21]([C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([S:28]([OH:31])(=[O:29])=[O:30])[CH:23]=1)[C:32](=[O:35])[CH2:38][CH2:39][C@@H:48]([C:1]([OH:2])=[O:4])[NH2:46].[CH3:45][NH:21][C:22]1[CH:23]=[C:24]([S:28]([OH:31])(=[O:30])=[O:29])[CH:25]=[CH:26][CH:27]=1 |f:0.1.2,5.6.7|
|
Name
|
|
Quantity
|
177 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
compound
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)NC=1C=C(C=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
44.3 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
crude product
|
Quantity
|
144 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
cesium carbonate
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
40 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removing
|
Type
|
CUSTOM
|
Details
|
a solvent, purification
|
Type
|
CUSTOM
|
Details
|
A to obtain a crude product (160 mg) of 3-{methyl[(2-nitrophenyl) sulfonyl]amino}benzenesulfonic acid
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After removing
|
Type
|
CUSTOM
|
Details
|
a solvent, purification
|
Type
|
CUSTOM
|
Details
|
A to obtain to a crude product (84.1 mg) of 3-(methylamino)benzenesulfonic acid
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC[C@H](N)C(=O)O)=O)C1=CC(=CC=C1)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CNC=1C=C(C=CC1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |